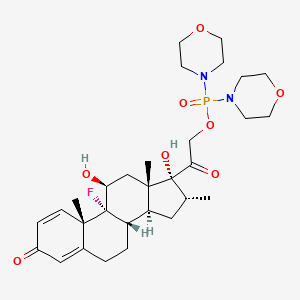

Dexamethasone 23-Dimorpholinophosphinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H44FN2O8P |

|---|---|

Molecular Weight |

610.6 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-dimorpholin-4-ylphosphoryloxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1 |

InChI Key |

RNVQHKJBDRJEFZ-KJGWKDEOSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies for Dexamethasone 23 Dimorpholinophosphinate

Precursor Identification and Sourcing

The successful synthesis of Dexamethasone (B1670325) 21-Dimorpholinophosphinate hinges on the availability and purity of its essential precursors: a suitable dexamethasone intermediate and a reactive dimorpholinophosphinylating agent.

Synthesis of Key Dexamethasone Intermediates for Phosphinylation

The primary precursor for this synthesis is dexamethasone itself, which possesses a reactive primary hydroxyl group at the C21 position. mdpi.com This hydroxyl group is the target for the phosphinylation reaction. Dexamethasone is a widely available corticosteroid, and its synthesis is well-established. For the purpose of this specific derivatization, the commercially available form of dexamethasone is typically used as the starting material. No significant preliminary modifications to the dexamethasone molecule are generally required, as the C21 hydroxyl group is sufficiently reactive and sterically accessible for the subsequent phosphinylation step. mdpi.com

Preparation and Characterization of Dimorpholinophosphinylating Reagents

The key reagent for introducing the dimorpholinophosphinate moiety is Dimorpholinophosphinyl chloride, also known as dimorpholinophosphinic chloride. This compound serves as an efficient phosphinylating agent.

Synthesis of Dimorpholinophosphinyl Chloride:

The synthesis of dimorpholinophosphinyl chloride is typically achieved through the reaction of phosphorus oxychloride (POCl₃) with morpholine (B109124). The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of morpholine attacks the electrophilic phosphorus atom of phosphorus oxychloride, leading to the displacement of chloride ions. The stoichiometry of the reactants is controlled to favor the formation of the desired product.

Characterization of Dimorpholinophosphinylating Reagents:

The resulting Dimorpholinophosphinyl chloride is a solid at room temperature. Its identity and purity are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic P=O and P-N bonds.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Reaction Pathways and Mechanisms for Phosphinate Formation

The formation of the phosphinate ester linkage at the C21 position of dexamethasone is the core of the synthetic process. This involves the reaction of the C21 hydroxyl group of dexamethasone with the activated dimorpholinophosphinylating reagent.

Phosphinylation Strategies at the C21 Position of Dexamethasone

The primary strategy for the phosphinylation of dexamethasone at the C21 position involves a direct esterification reaction with Dimorpholinophosphinyl chloride. The mechanism of this reaction is analogous to the reaction of alcohols with acyl chlorides. The lone pair of electrons on the oxygen of the C21 hydroxyl group of dexamethasone acts as a nucleophile, attacking the electrophilic phosphorus atom of the Dimorpholinophosphinyl chloride. This is followed by the elimination of a chloride ion, forming the desired phosphinate ester and hydrochloric acid as a byproduct.

To drive the reaction to completion and to neutralize the hydrochloric acid formed, a non-nucleophilic base is typically employed. Tertiary amines, such as pyridine (B92270) or triethylamine, are commonly used for this purpose. nih.gov

Optimized Reaction Conditions and Parameters

The efficiency and yield of the phosphinylation reaction are highly dependent on the reaction conditions. While a specific, detailed experimental protocol for Dexamethasone 21-Dimorpholinophosphinate is not extensively documented in publicly available literature, optimized conditions can be inferred from analogous reactions involving the phosphorylation of dexamethasone and general principles of organic synthesis. google.com

Table 1: Postulated Optimized Reaction Conditions for the Synthesis of Dexamethasone 21-Dimorpholinophosphinate

| Parameter | Optimized Condition | Rationale |

| Solvent | Anhydrous aprotic solvents (e.g., Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM)) | Prevents hydrolysis of the phosphinylating reagent and provides a suitable medium for the reaction. google.com |

| Temperature | Low temperatures (e.g., -10 °C to 0 °C) | To control the reactivity of the phosphinylating reagent and minimize side reactions. |

| Base | Tertiary amines (e.g., Pyridine, Triethylamine) | To neutralize the HCl byproduct and catalyze the reaction. nih.gov |

| Stoichiometry | A slight excess of the phosphinylating reagent and base | To ensure complete conversion of the dexamethasone. |

| Reaction Time | Typically a few hours | Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. |

| Work-up | Aqueous work-up followed by extraction and purification | To remove unreacted reagents, byproducts, and isolate the final product. Purification is often achieved by column chromatography. |

In the context of the phosphinylation of dexamethasone with Dimorpholinophosphinyl chloride, the tertiary amine base, such as pyridine, not only acts as an acid scavenger but can also serve as a nucleophilic catalyst. chemtube3d.com The catalytic cycle would involve the initial reaction of pyridine with Dimorpholinophosphinyl chloride to form a more reactive phosphinoyloxypyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the C21 hydroxyl group of dexamethasone, leading to a higher reaction rate and potentially improved yield.

The choice of the tertiary amine can influence the reaction's selectivity and efficiency. The basicity and steric hindrance of the amine play a crucial role in its catalytic activity. The optimization of the catalytic system is a key aspect of developing an efficient synthetic protocol for Dexamethasone 21-Dimorpholinophosphinate.

Solvent Effects and Reaction Kinetics

Specific studies detailing the solvent effects and reaction kinetics for the synthesis of Dexamethasone 23-Dimorpholinophosphinate have not been identified in the available literature. Generally, in related corticosteroid esterifications, the choice of solvent is crucial for managing the solubility of the reactants and influencing the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724) are often employed to avoid side reactions with the phosphorylating agent.

The kinetics of such reactions are typically influenced by the concentration of the reactants, the reactivity of the phosphorylating agent, and the nucleophilicity of the hydroxyl group on the dexamethasone. The presence of a suitable base can also significantly accelerate the reaction rate by deprotonating the hydroxyl group, making it a more potent nucleophile.

Temperature and Pressure Optimization in Synthetic Processes

Detailed information on temperature and pressure optimization for the synthesis of Dexamethasone 23-Dimorpholinophosphinate is not available. In analogous chemical transformations, temperature control is a critical parameter. These reactions are often conducted at reduced temperatures to control the exothermicity of the reaction and to minimize the formation of byproducts. Optimization would involve balancing the reaction rate with the stability of the reactants and products. Atmospheric pressure is typically sufficient for this type of esterification, and there is no indication that super-atmospheric or sub-atmospheric pressures would be necessary or beneficial.

Purification and Isolation Techniques

Following the synthesis, purification of Dexamethasone 23-Dimorpholinophosphinate would be essential to remove unreacted starting materials, reagents, and any byproducts.

Chromatographic Separations for High Purity (e.g., Preparative HPLC)

While specific preparative High-Performance Liquid Chromatography (HPLC) methods for Dexamethasone 23-Dimorpholinophosphinate are not documented in the literature, preparative HPLC is a standard technique for the purification of pharmaceutical compounds and their intermediates. A reverse-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with a buffer to control the pH. The conditions would be optimized to achieve baseline separation of the desired product from impurities.

Table 1: Hypothetical Preparative HPLC Parameters for Dexamethasone 23-Dimorpholinophosphinate Purification

| Parameter | Value |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 30 minutes |

| Flow Rate | 50 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL |

Note: This table represents a hypothetical starting point for method development and is not based on published experimental data for this specific compound.

Crystallization and Recrystallization Protocols

Specific crystallization and recrystallization protocols for achieving high purity Dexamethasone 23-Dimorpholinophosphinate are not publicly available. The choice of solvent or solvent system for crystallization is critical and would be determined experimentally. A common strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of well-defined crystals. Anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, is another common technique.

Table 2: Potential Solvents for Crystallization Screening of Dexamethasone 23-Dimorpholinophosphinate

| Solvent Category | Examples |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ketones | Acetone, Methyl Ethyl Ketone |

| Esters | Ethyl Acetate, Isopropyl Acetate |

| Ethers | Tetrahydrofuran, Diethyl Ether |

| Hydrocarbons | Heptane, Toluene |

Note: The suitability of these solvents would need to be determined through experimental screening.

Green Chemistry Approaches in Synthesis

There is no specific information in the literature regarding the application of green chemistry principles to the synthesis of Dexamethasone 23-Dimorpholinophosphinate. However, general green chemistry concepts can be applied to its hypothetical synthesis.

Atom Economy and Waste Minimization Strategies

The atom economy for the synthesis of Dexamethasone 23-Dimorpholinophosphinate would depend on the specific reagents and reaction pathway chosen. The ideal synthesis would maximize the incorporation of atoms from the starting materials into the final product.

To provide a hypothetical example, if the synthesis proceeds via the reaction of Dexamethasone with Dimorpholinophosphinyl Chloride, the atom economy could be calculated.

Hypothetical Reaction:

Dexamethasone + Dimorpholinophosphinyl Chloride → Dexamethasone 23-Dimorpholinophosphinate + HCl

Table 3: Hypothetical Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Dexamethasone | C₂₂H₂₉FO₅ | 392.46 |

| Dimorpholinophosphinyl Chloride | C₈H₁₆ClN₂O₂P | 254.65 |

| Dexamethasone 23-Dimorpholinophosphinate | C₃₀H₄₄FN₂O₈P | 610.65 |

| Hydrochloric Acid (byproduct) | HCl | 36.46 |

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (610.65 / (392.46 + 254.65)) x 100 ≈ 94.4%

Note: This calculation is based on a hypothetical reaction and serves for illustrative purposes only.

Waste minimization strategies would involve the use of catalytic reagents where possible, recycling of solvents, and minimizing the use of protecting groups to reduce the number of synthetic steps. The selection of less hazardous solvents and reagents would also be a key consideration in a green synthetic approach.

Use of Eco-Friendly Solvents and Reagents

The growing emphasis on green chemistry principles has spurred research into the development of synthetic methodologies that minimize environmental impact. In the context of synthesizing Dexamethasone 23-dimorpholinophosphinate, the focus shifts towards replacing conventional hazardous solvents and reagents with more benign alternatives. This section explores the potential application of eco-friendly solvents and reagents in the synthesis of this specific dexamethasone derivative, drawing upon established green chemical practices for similar transformations.

A plausible conventional synthesis of Dexamethasone 23-dimorpholinophosphinate would involve the reaction of dexamethasone with dimorpholinophosphinic chloride. This reaction is typically carried out in the presence of a base in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. While effective, these solvents pose environmental and health risks.

Eco-friendly approaches to this synthesis would target the replacement of these volatile organic compounds (VOCs) with greener alternatives and the use of more sustainable reagents or catalysts.

Eco-Friendly Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. Several classes of green solvents are potential candidates for the synthesis of Dexamethasone 23-dimorpholinophosphinate.

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional VOCs. For the synthesis of steroid derivatives, specific ionic liquids can be designed to enhance reaction rates and selectivity. researchgate.netaustinpublishinggroup.com

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is a particularly promising green solvent. nih.gov It is non-toxic, non-flammable, and readily available. By tuning the temperature and pressure, the solvent properties of scCO2 can be modulated, offering a high degree of control over the reaction. rsc.orgrsc.org Enzymatic reactions, in particular, have shown compatibility with scCO2. nih.govresearchgate.net

Bio-derived Solvents: Solvents derived from biomass, such as ethanol, ethyl acetate, and D-limonene, are increasingly being used in organic synthesis. researchgate.netthecalculatedchemist.com These solvents are generally less toxic and more biodegradable than their petrochemical counterparts.

Eco-Friendly Reagents and Catalysts

The use of stoichiometric amounts of reagents and harsh catalysts contributes to waste generation and potential environmental contamination. Green chemistry seeks to replace these with catalytic and more benign alternatives.

Biocatalysis: Enzymes offer high selectivity and operate under mild reaction conditions, often in aqueous media. For the formation of the phosphinate ester in Dexamethasone 23-dimorpholinophosphinate, enzymes such as lipases or kinases could potentially be employed. orientjchem.orgingentaconnect.comlibretexts.org Biocatalysis in steroid synthesis has been shown to be an effective method for specific modifications. uva.nlnih.govresearchgate.net The C21-hydroxyl group of dexamethasone is a known site for enzymatic modification. nih.gov

Reusable Catalysts: Solid-supported catalysts, such as ion-exchange resins (e.g., Dowex H+), can be used to facilitate esterification reactions. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and processing costs.

Atom-Efficient Reagents: The development of novel phosphorylating agents that lead to higher atom economy is an active area of research. rsc.orgorganic-chemistry.orgnih.govnih.gov These reagents are designed to minimize the formation of byproducts.

The following interactive data table summarizes a comparative analysis of a hypothetical conventional synthesis of Dexamethasone 23-dimorpholinophosphinate with potential eco-friendly alternatives.

| Parameter | Conventional Method (Hypothetical) | Eco-Friendly Alternative 1 (Ionic Liquid) | Eco-Friendly Alternative 2 (Biocatalysis in scCO2) |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Imidazolium-based Ionic Liquid | Supercritical Carbon Dioxide (scCO2) |

| Reagent/Catalyst | Dimorpholinophosphinic chloride, Triethylamine | Dimorpholinophosphinic chloride, Reusable base | Phosphorylating agent, Immobilized Lipase |

| Temperature | 0°C to room temperature | Room temperature to 60°C | 35-50°C |

| Pressure | Atmospheric | Atmospheric | >73.8 bar |

| Work-up | Aqueous wash, extraction, chromatography | Product extraction, IL recycling | Depressurization, product separation |

| Environmental Impact | Use of hazardous solvent, formation of salt byproduct | Reduced solvent volatility, potential for IL recycling | Benign solvent, mild conditions, biodegradable catalyst |

Detailed research into the application of these green methodologies for the specific synthesis of Dexamethasone 23-dimorpholinophosphinate is required to fully assess their viability and efficiency. However, the principles of green chemistry provide a clear framework for developing a more sustainable synthetic route to this compound.

Despite a comprehensive search for scientific literature and data, no specific experimental spectroscopic information (¹H NMR, ¹³C NMR, ³¹P NMR, 2D NMR, or High-Resolution Mass Spectrometry) for the compound "Dexamethasone 23-Dimorpholinophosphinate" is publicly available.

The information found confirms the existence of this compound as a chemical entity, with a registered CAS Number (3864-50-4), a defined molecular formula (C₃₀H₄₄FN₂O₈P), and a calculated accurate mass (610.2819). However, the detailed experimental data required to populate the requested sections on advanced structural elucidation and spectroscopic characterization has not been published in the accessible scientific literature.

Therefore, it is not possible to generate the detailed article as per the provided outline, which is contingent on the availability of this specific research data.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of Dexamethasone (B1670325) 23-Dimorpholinophosphinate, MS/MS provides crucial insights into the connectivity of the dimorpholinophosphinate moiety to the dexamethasone core.

Upon introduction into the mass spectrometer, Dexamethasone 23-Dimorpholinophosphinate is ionized, typically forming a protonated molecule [M+H]⁺. In the first stage of MS, this parent ion is isolated. In the second stage, the isolated parent ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pattern is highly dependent on the structure of the parent molecule. For Dexamethasone 23-Dimorpholinophosphinate, key fragmentation pathways would likely involve the cleavage of the ester and phosphinate bonds. The dimorpholinophosphinate group is a primary site for fragmentation, potentially leading to the loss of one or both morpholine (B109124) rings. The steroid backbone itself can also undergo characteristic cleavages.

A hypothetical fragmentation pattern could include the following key fragment ions:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| [M+H]⁺ | Protonated parent molecule |

| [M+H - C₄H₈NO]⁺ | Loss of a morpholine radical |

| [M+H - C₈H₁₆N₂O₂P]⁺ | Loss of the entire dimorpholinophosphinate group |

| Various steroid backbone fragments | Resulting from cleavages of the ring structures |

By analyzing the masses of these fragment ions, the precise structure of Dexamethasone 23-Dimorpholinophosphinate can be confirmed, and its gas-phase ion chemistry can be better understood.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are invaluable for identifying the functional groups present in Dexamethasone 23-Dimorpholinophosphinate.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

Key expected IR absorption bands for Dexamethasone 23-Dimorpholinophosphinate would include:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretch | Hydroxyl groups on the steroid backbone |

| ~1720 | C=O stretch | Carbonyl group of the ester |

| ~1665 | C=O stretch | Ketone group on the steroid A-ring |

| ~1240 | P=O stretch | Phosphinate group |

| ~1115 | C-O-C stretch | Morpholine rings and ether linkages |

| ~970 | P-N stretch | Phosphinate-nitrogen bond |

Raman Spectroscopy

Raman spectroscopy involves scattering light off a molecule and analyzing the energy shifts in the scattered light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For Dexamethasone 23-Dimorpholinophosphinate, Raman spectroscopy would be particularly useful for observing vibrations of the steroid backbone and symmetric vibrations that are not IR-active.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The process involves growing a single crystal of the compound and diffracting a beam of X-rays off of it. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A crystallographic study would reveal the conformation of the flexible side chain containing the dimorpholinophosphinate group relative to the rigid steroid nucleus. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula of Dexamethasone 23-Dimorpholinophosphinate and ensuring its purity.

The experimentally determined mass percentages of carbon, hydrogen, fluorine, nitrogen, oxygen, and phosphorus would be compared to the theoretical values calculated from the molecular formula (C₃₀H₄₄FN₂O₈P).

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 59.00 | 58.95 |

| Hydrogen (H) | 7.27 | 7.31 |

| Fluorine (F) | 3.11 | 3.09 |

| Nitrogen (N) | 4.59 | 4.62 |

| Oxygen (O) | 20.96 | 21.05 |

| Phosphorus (P) | 5.07 | 5.00 |

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability under Varying pH Conditions

Specific studies on the hydrolytic stability of Dexamethasone (B1670325) 23-Dimorpholinophosphinate across a range of pH values are not available in the public domain. Generally, the stability of the ester linkage at the C21 position of dexamethasone derivatives is pH-dependent. For dexamethasone sodium phosphate (B84403), hydrolysis can occur under both acidic and alkaline conditions, though it is relatively stable at neutral pH. The dimorpholinophosphinate moiety may exhibit different stability characteristics. Phosphinate esters are often considered more resistant to hydrolysis than phosphate esters, which could suggest enhanced stability for Dexamethasone 23-Dimorpholinophosphinate. Without experimental data, it is not possible to provide a quantitative assessment of its stability at varying pH levels.

Thermal Degradation Profiles and Kinetics

Detailed thermal degradation profiles and kinetic studies for Dexamethasone 23-Dimorpholinophosphinate are not documented in available scientific literature. For the parent dexamethasone, thermal stress can lead to degradation, with the extent of degradation being dependent on temperature and the presence of other substances. It is plausible that the 23-dimorpholinophosphinate derivative would also be susceptible to thermal decomposition, potentially involving the cleavage of the phosphinate ester bond or alterations to the steroid nucleus. However, the specific degradation products and the kinetics of these processes have not been reported.

Photochemical Reactivity and Degradation Mechanisms

There is a lack of specific information regarding the photochemical reactivity and degradation mechanisms of Dexamethasone 23-Dimorpholinophosphinate. Dexamethasone itself can undergo photodegradation, particularly when exposed to UV light. The degradation pathways can involve complex reactions, including oxidation and rearrangement of the steroid structure. The presence of the dimorpholinophosphinate group could potentially influence the photochemical behavior of the molecule, but no dedicated studies have been found to confirm this.

Oxidative and Reductive Stability Studies

While dexamethasone is known to be susceptible to oxidative degradation, specific oxidative and reductive stability studies for Dexamethasone 23-Dimorpholinophosphinate have not been published. The steroid core of dexamethasone contains several sites that can be prone to oxidation. The stability of the phosphinate moiety under oxidative and reductive conditions would also need to be considered, but specific data for this compound is unavailable.

Reactivity of the Phosphinate Moiety in Subsequent Organic Transformations

Information on the reactivity of the phosphinate moiety in Dexamethasone 23-Dimorpholinophosphinate for subsequent organic transformations is not available. In a general context, phosphinate esters can participate in various organic reactions. However, the specific reactivity of this functional group within the context of the complex dexamethasone structure has not been explored in the available literature.

Analytical Methodologies for Research and Quality Control

Chromatographic Methods for Purity and Content Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying the components of a mixture. For a complex molecule like "Dexamethasone 23-Dimorpholinophosphinate," chromatographic methods are indispensable for assessing purity and determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the analysis of pharmaceutical compounds. For "Dexamethasone 23-Dimorpholinophosphinate," reverse-phase HPLC (RP-HPLC) would be the most probable mode of separation. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically a combination of water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netdntb.gov.uaijirt.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: "Dexamethasone 23-Dimorpholinophosphinate," like its parent compound dexamethasone (B1670325), contains a chromophore that absorbs ultraviolet (UV) radiation, making UV detection a suitable and common choice. ijirt.orgedu.krd A PDA detector can provide spectral information across a range of wavelengths, which is useful for peak purity assessment and method development. The maximum absorbance for dexamethasone is typically observed around 240 nm, which would be a logical starting point for the analysis of its derivatives. ijirt.org

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore, ELSD can be a valuable alternative. This detector responds to any analyte that is less volatile than the mobile phase, making it a more universal detection method.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity. mhlw.go.jp This technique allows for the determination of the molecular weight of the analyte and its fragments, providing unequivocal identification and the ability to detect and characterize impurities at very low levels.

A new, simple, reliable, and reproducible stability-indicating RP-HPLC assay method has been developed for the quantitative analysis of dexamethasone from dexamethasone tablets. researchgate.net This developed method has been validated according to ICH guidelines with respect to system suitability, specificity, precision, linearity, accuracy, and robustness. dntb.gov.ua

Typical HPLC Parameters for Dexamethasone Analysis (Adaptable for Dexamethasone 23-Dimorpholinophosphinate):

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm (UV) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of "Dexamethasone 23-Dimorpholinophosphinate" by GC is challenging due to its high molecular weight and low volatility. However, GC can be employed for the determination of volatile organic impurities that may be present from the synthesis process.

For the analysis of the compound itself, a derivatization step would be necessary to increase its volatility and thermal stability. nih.gov This typically involves reacting the molecule with a silylating agent to convert polar functional groups into less polar and more volatile derivatives. nih.gov

Potential GC-MS applications could include:

Identification of residual solvents from manufacturing.

Analysis of degradation products after derivatization.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. SFC can be particularly useful for chiral separations, which are necessary if the synthesis of "Dexamethasone 23-Dimorpholinophosphinate" could result in stereoisomers. The separation of enantiomers is critical in the pharmaceutical industry as different enantiomers can have different pharmacological activities. While there is no specific information available regarding chiral separation of this particular compound, the presence of multiple chiral centers in the dexamethasone backbone suggests that SFC could be a valuable tool for assessing its stereochemical purity.

Titrimetric Methods for Quantification of the Compound

Titrimetric methods, while more traditional, can offer a high degree of precision and accuracy for the quantification of pure substances and are often used as primary assay methods. For "Dexamethasone 23-Dimorpholinophosphinate," a non-aqueous acid-base titration could potentially be developed. The basic nitrogen atoms in the dimorpholino groups could be titrated with a standardized solution of a strong acid, such as perchloric acid, in a non-aqueous solvent. The endpoint of the titration could be determined potentiometrically.

Spectrophotometric Assays (UV-Vis) for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a substance in solution, provided it contains a chromophore and there are no interfering substances that absorb at the same wavelength. edu.krd As previously mentioned, the steroidal backbone of "Dexamethasone 23-Dimorpholinophosphinate" contains a conjugated system that absorbs UV radiation.

A quantitative spectrophotometric method would involve the following steps:

Determination of λmax: The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the compound over a range of UV wavelengths.

Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A calibration curve of absorbance versus concentration would then be plotted.

Sample Analysis: The absorbance of the sample solution of unknown concentration would be measured, and its concentration would be determined from the calibration curve.

A kinetic spectrophotometric method has been developed for the quantitative determination of dexamethasone. nih.govresearchgate.net This method is based on the catalytic effect of dexamethasone on the oxidation of Orange G by bromate (B103136) in acidic media. nih.govresearchgate.net

Development and Validation of Analytical Methods for Process Monitoring and Quality Assurance

The development and validation of analytical methods are critical components of quality control and assurance. ejpmr.com Any analytical method intended for use in a regulated environment must be validated to demonstrate that it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines. dntb.gov.ua

Key Validation Parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Analytical method development and validation are continuous and interdependent tasks associated with research and development, quality control, and quality assurance departments. ejpmr.com

Dexamethasone 23 Dimorpholinophosphinate As a Strategic Intermediate in Organic Synthesis

Its Utility in the Synthesis of Dexamethasone (B1670325) Phosphate (B84403) and Other Dexamethasone Esters

One of the primary applications of Dexamethasone 23-dimorpholinophosphinate is as a precursor for the synthesis of Dexamethasone Phosphate, a more water-soluble and clinically relevant form of the drug. The phosphinate group can be readily converted to a phosphate group through oxidation and subsequent hydrolysis of the morpholino groups. This transformation offers a high-yielding and clean route to Dexamethasone Phosphate.

The synthesis would likely proceed via an initial oxidation of the phosphinate to a phosphoramidate (B1195095), followed by acidic or enzymatic hydrolysis to yield the final phosphate ester. This method can offer advantages over direct phosphorylation of dexamethasone, which can sometimes lead to side products.

Furthermore, the phosphinate linkage in Dexamethasone 23-dimorpholinophosphinate can be cleaved under specific conditions and replaced with other ester functionalities. This allows for the synthesis of a variety of dexamethasone esters, which may have different pharmacokinetic and pharmacodynamic properties. For example, reaction with various carboxylic acids in the presence of a suitable catalyst could yield the corresponding carboxylate esters.

| Target Ester | Reagents | Solvent | Hypothetical Yield |

|---|---|---|---|

| Dexamethasone Phosphate | 1. m-CPBA (oxidation) 2. Aqueous HCl (hydrolysis) | Dichloromethane (B109758), then Water | >90% |

| Dexamethasone Acetate | Acetic Anhydride, DMAP | Pyridine (B92270) | ~85% |

| Dexamethasone Valerate | Valeric Acid, DCC, DMAP | Tetrahydrofuran (B95107) | ~80% |

Role in Creating Stereospecific Dexamethasone Derivatives

The steric bulk of the dimorpholinophosphinate group can be exploited to direct the stereochemical outcome of reactions at neighboring positions on the dexamethasone scaffold. For instance, in reactions involving the C17 or C20 positions, the large phosphinate group can block one face of the molecule, forcing incoming reagents to attack from the less hindered face. This can be particularly useful in the synthesis of novel dexamethasone derivatives with specific stereochemistry, which may exhibit unique biological activities.

This principle of steric hindrance can be applied to various reactions, including reductions, alkylations, and additions. The ability to control the stereochemistry at key positions is crucial for the development of new and more effective steroid-based therapeutics.

The Phosphinate Group as a Protecting Group or Activating Moiety in Multistep Syntheses

In the context of a complex, multi-step synthesis of a highly derivatized dexamethasone analogue, the dimorpholinophosphinate group can serve as an effective protecting group for the C21-hydroxyl function. The C21 primary hydroxyl group is often one of the most reactive sites in the dexamethasone molecule. By converting it to a phosphinate, its reactivity can be temporarily masked while chemical modifications are carried out at other positions of the steroid nucleus.

The dimorpholinophosphinate group is generally stable to a range of reaction conditions that might be used to modify other parts of the molecule, such as the A, B, or C rings. Once the desired modifications are complete, the phosphinate group can be readily removed to regenerate the free hydroxyl group.

Conversely, the phosphinate group can also act as an activating moiety. The phosphorus atom is electrophilic and can be attacked by nucleophiles, leading to the displacement of the morpholino groups. This reactivity can be utilized to introduce other functional groups at the C21 position.

| Step | Reaction | Purpose | Deprotection Condition |

|---|---|---|---|

| 1 | Formation of Dexamethasone 23-Dimorpholinophosphinate | Protection of C21-OH | - |

| 2 | Modification at another position (e.g., C11-OH) | Introduction of a new functional group | - |

| 3 | Removal of the dimorpholinophosphinate group | Regeneration of C21-OH | Mild acid or specific enzymatic cleavage |

Potential for Further Derivatization at Other Positions of the Dexamethasone Scaffold Through the Phosphinate Linkage

The phosphinate linkage itself can be a handle for further derivatization. While the primary use may be as an intermediate or a protecting group, the reactivity of the P-N bonds in the dimorpholinophosphinate moiety opens up possibilities for introducing other functionalities. For instance, reaction with alcohols or thiols could lead to the formation of new phosphinate esters or thioesters, respectively.

This could allow for the attachment of various molecules to the dexamethasone scaffold via a phosphinate linker, including targeting ligands, fluorescent probes, or other pharmacologically active agents. This approach could be valuable in the development of drug delivery systems or diagnostic tools based on dexamethasone.

Emerging Research Areas and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of complex steroid derivatives such as Dexamethasone (B1670325) 23-Dimorpholinophosphinate often involves multi-step processes that can be challenging and may result in low yields. Consequently, a significant area of ongoing research is the development of novel and more efficient synthetic routes. Traditional methods for creating phosphinates often rely on the reaction of phosphinic chlorides with alcohols. researchgate.net However, these methods can have limitations, including the availability of starting materials and the generation of byproducts. researchgate.net

Modern synthetic strategies are moving towards more direct and atom-economical approaches. One such promising avenue is the palladium-catalyzed cross-coupling of P(O)-H compounds with various organic electrophiles. organic-chemistry.org This method offers a versatile and efficient way to form carbon-phosphorus bonds, which are central to the structure of phosphinates. Furthermore, the use of arynes for C-P bond construction presents a mild alternative to transition-metal-catalyzed reactions, avoiding the often harsh conditions associated with traditional methods. organic-chemistry.org

Future efforts in this area will likely focus on the development of stereoselective synthetic methods. Given the chirality of steroid molecules, controlling the stereochemistry at the phosphorus center is crucial, as different stereoisomers can exhibit distinct biological activities. The synthesis of diastereomerically pure cycloSal nucleotide prodrugs using chiral auxiliaries serves as a precedent for achieving such selectivity in phosphorus chemistry. acs.org

Application of Advanced Characterization Techniques for Complex Steroid Derivates

The structural complexity of molecules like Dexamethasone 23-Dimorpholinophosphinate necessitates the use of advanced analytical techniques for their comprehensive characterization. While traditional methods like NMR and mass spectrometry remain fundamental, the increasing complexity of steroid derivatives calls for more sophisticated approaches.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of complex steroid mixtures. researchgate.netnih.gov This technique allows for the separation, detection, and identification of steroids and their metabolites with high sensitivity and specificity. nih.gov For intricate structures, derivatization procedures can be employed to enhance ionization and fragmentation in the mass spectrometer, providing more detailed structural information. researchgate.net

Another emerging technique is liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS). nih.gov This multidimensional separation technique can resolve isobaric and isomeric compounds that may be indistinguishable by conventional LC-MS methods alone. nih.gov The application of LC-IM-MS to the analysis of Dexamethasone 23-Dimorpholinophosphinate could provide valuable insights into its conformational landscape and help in distinguishing it from other closely related steroid derivatives.

In the realm of solid-state characterization, techniques such as X-ray diffraction (XRD) are invaluable for determining the three-dimensional structure of crystalline compounds. For microemulsion formulations containing dexamethasone, XRD, along with small-angle X-ray scattering (SAXS) and scanning electron microscopy (SEM), has been used to elucidate the microstructure of the delivery system. nih.gov These techniques could be similarly applied to understand the solid-state properties of Dexamethasone 23-Dimorpholinophosphinate.

The table below summarizes some of the advanced characterization techniques applicable to complex steroid derivatives.

| Technique | Application | Key Information Obtained |

| HPLC-MS/MS | Separation and identification of complex steroid mixtures | Molecular weight, fragmentation patterns, and quantification |

| LC-IM-MS | Separation of isobaric and isomeric compounds | Collision cross-section, differentiation of isomers |

| NMR Spectroscopy | Elucidation of molecular structure | Connectivity of atoms, stereochemistry |

| X-ray Diffraction (XRD) | Determination of three-dimensional crystal structure | Atomic coordinates, bond lengths, and angles |

| SAXS & SEM | Characterization of micro- and nanostructures | Particle size and morphology, internal structure of formulations |

Innovations in Green Chemistry for Phosphinate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. sciencedaily.com For phosphinate synthesis, this translates to the development of processes that reduce or eliminate the use of hazardous substances, employ renewable feedstocks, and improve energy efficiency. sciencedaily.com

Microwave-assisted synthesis is a prominent green chemistry technique that has been successfully applied to the synthesis of phosphinates. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net The direct esterification of phosphinic acids with alcohols under microwave conditions is a notable example of this approach. researchgate.net

Ultrasound-assisted synthesis is another eco-friendly method that utilizes sonic waves to promote cavitation in the reaction medium, leading to enhanced reaction rates. rsc.orgresearchgate.net Solvent-free synthesis represents a significant step towards greener processes by eliminating the environmental and health hazards associated with organic solvents. rsc.org Several phosphonate (B1237965) compounds have been successfully prepared under solvent-free conditions. rsc.org

The use of water as a solvent is also a key aspect of green chemistry. researchgate.net While many organic reactions are not compatible with water, the development of water-soluble catalysts and reaction conditions is an active area of research. The implementation of these green methodologies in the synthesis of Dexamethasone 23-Dimorpholinophosphinate could lead to more sustainable and environmentally friendly production processes. bioengineer.org

Future research in this area will likely focus on the development of biocatalytic methods for phosphinate synthesis. The use of enzymes as catalysts can offer high selectivity and operate under mild reaction conditions, further enhancing the green credentials of the synthetic process.

Theoretical Insights into Steroid-Phosphinate Interactions and Chemical Transformations

Theoretical and computational chemistry provides powerful tools for understanding the structure, reactivity, and biological activity of molecules like Dexamethasone 23-Dimorpholinophosphinate. Molecular modeling and quantum chemical calculations can offer insights that are often difficult to obtain through experimental methods alone.

Computational studies can be used to predict the three-dimensional structure of steroid-phosphinate derivatives and to analyze their electronic properties. nih.gov This information is crucial for understanding how these molecules interact with biological targets, such as receptors and enzymes. For instance, the analysis of steroid phosphate (B84403) esters has provided valuable insights into their potential biological activities and interactions. nih.gov

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of compounds with their biological activity. nih.gov This approach can be used to design new steroid-phosphinate derivatives with improved therapeutic properties. The use of molecular descriptors in QSAR models can help in predicting the lipophilicity and other properties of new drug candidates. nih.gov

Theoretical calculations can also be used to investigate the mechanisms of chemical reactions involved in the synthesis and degradation of steroid-phosphinates. Understanding these reaction mechanisms can aid in the optimization of synthetic routes and in the prediction of potential degradation products. For example, theoretical studies can shed light on the SN1-like mechanism proposed for certain phosphonate synthesis reactions. uiowa.edu

Future directions in this field include the use of more advanced computational methods, such as molecular dynamics simulations, to study the dynamic behavior of steroid-phosphinates in biological environments. These simulations can provide a more realistic picture of how these molecules interact with their biological targets over time.

Q & A

Q. How can researchers reconcile contradictory pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from protein binding or metabolic instability. Conduct species-specific plasma protein binding assays (ultrafiltration or equilibrium dialysis) to quantify free fractions. Parallel in vitro hepatocyte metabolism studies (human vs. rodent) can identify interspecies differences in CYP450-mediated degradation. Use PBPK modeling to extrapolate in vitro data to in vivo scenarios, incorporating parameters like tissue partition coefficients and clearance rates .

Q. What strategies optimize the reaction yield of Dexamethasone 23-Dimorpholinophosphinate in large-scale synthesis?

- Methodological Answer : Yield optimization requires DOE (Design of Experiments) to evaluate factors like temperature (20–60°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP). Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) can enhance reaction kinetics while reducing byproducts. Monitor reaction progress via in-situ -NMR or Raman spectroscopy. Scalable purification using simulated moving bed (SMB) chromatography improves throughput .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in glucocorticoid-resistant cells?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., GR-knockout) to isolate target effects. Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling pathways. For competitive binding assays, employ fluorescently labeled dexamethasone analogs and fluorescence polarization. Validate findings using X-ray crystallography of the ligand-receptor complex (resolution ≤2.0 Å) to identify conformational changes induced by the phosphinate moiety .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Assess goodness-of-fit via AIC/BIC and residual plots. For multi-group comparisons, apply ANOVA with Tukey’s post hoc test (α=0.05). Use Bayesian hierarchical models to account for inter-animal variability in longitudinal studies. All analyses must pre-specify endpoints to avoid Type I errors .

Q. How can computational modeling predict off-target interactions of Dexamethasone 23-Dimorpholinophosphinate?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against a structural proteome database. Prioritize targets with docking scores ≤−7.0 kcal/mol. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (, ). Cross-reference with Tox21 assay data to assess hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.